2-[6-(benzyloxy)-1H-indol-1-yl]-N-(3-methylpyridin-2-yl)acetamide
Description
The compound 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(3-methylpyridin-2-yl)acetamide is an indole-acetamide derivative characterized by a benzyloxy substituent at the 6-position of the indole ring and a 3-methylpyridin-2-yl group attached to the acetamide nitrogen.
Properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-2-(6-phenylmethoxyindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-17-6-5-12-24-23(17)25-22(27)15-26-13-11-19-9-10-20(14-21(19)26)28-16-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJRVZLWDUOMFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(3-methylpyridin-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Nucleus: The indole nucleus can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzylic halide reacts with the indole nucleus in the presence of a base.
Acetamide Formation: The acetamide linkage is formed by reacting the indole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base.
Attachment of the Methylpyridinyl Group: The final step involves the coupling of the acetamide intermediate with 3-methylpyridine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[6-(benzyloxy)-1H-indol-1-yl]-N-(3-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The indole nucleus can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halogenation (Br2 or Cl2), nitration (HNO3 and H2SO4), sulfonation (SO3 and H2SO4)
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives
Reduction: Amine derivatives
Substitution: Halogenated, nitrated, or sulfonated indole derivatives
Scientific Research Applications
2-[6-(benzyloxy)-1H-indol-1-yl]-N-(3-methylpyridin-2-yl)acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its indole nucleus.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(3-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, or inhibit enzymes like kinases or proteases. The benzyloxy and methylpyridinyl groups can enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The compound’s structure is distinguished by two critical moieties:
- 3-Methylpyridin-2-yl acetamide : Introduces hydrogen-bonding capacity and steric effects.
Comparisons with structurally related compounds are summarized below:
Table 1: Key Structural Differences and Molecular Properties
Pharmacological and Physicochemical Properties
(a) Lipophilicity and Solubility
- The benzyloxy group in the target compound increases lipophilicity compared to analogs with polar substituents (e.g., hydroxyimino in 3a or oxadiazole in M337-0020 ). This may enhance membrane permeability but reduce aqueous solubility.
(b) Antioxidant Activity
- While the target compound lacks a hydroxyimino group, derivatives like 3a exhibit significant antioxidant activity due to radical-scavenging indole and amide pharmacophores . This suggests that structural modifications could tailor the target compound for similar applications.
Research Findings and Data
Table 2: Comparative Bioactivity and Properties
Biological Activity
2-[6-(benzyloxy)-1H-indol-1-yl]-N-(3-methylpyridin-2-yl)acetamide is a synthetic compound belonging to the indole derivative class. Its molecular formula is , with a molecular weight of approximately 371.4 g/mol. The compound is characterized by a complex structure that includes an indole core, a benzyloxy substituent, and a pyridin-3-ylmethyl acetamide moiety, which contribute to its diverse biological activities.
Research indicates that this compound interacts with specific molecular targets, modulating receptor and enzyme activities. These interactions are crucial for its potential therapeutic applications in various diseases, particularly cancer and viral infections. The compound's unique structural features facilitate binding to these targets, thereby influencing biological pathways associated with disease progression.
Therapeutic Potential
Preliminary studies have shown that this compound exhibits notable biological activities, including:
- Anticancer Effects : It has been reported to demonstrate activity against various cancer cell lines, suggesting potential use in cancer therapy.
- Antiviral Properties : Initial evaluations indicate efficacy against certain viral infections, which may position it as a candidate for antiviral drug development.
Comparative Analysis
A comparison of this compound with other indole derivatives highlights its unique pharmacological properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Indole-3-acetic acid | Indole core with acetic acid | Plant growth regulator |
| Indole-3-carbinol | Indole core with a carbon chain | Potential anticancer properties |
| Indomethacin | Indole core with an acetic acid derivative | Nonsteroidal anti-inflammatory drug |
| This compound | Indole core with benzyloxy and pyridine moieties | Anticancer and antiviral potential |
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have demonstrated that the compound inhibits the growth of various cancer cell lines, including ovarian and non-small cell lung cancer cells. It operates through mechanisms that involve apoptosis induction and cell cycle arrest.
- Antiviral Activity : Recent investigations into its antiviral properties have revealed promising results against viruses such as HIV and Hepatitis C. The binding affinity to viral proteins suggests a mechanism of action that could prevent viral replication.
- Enzyme Modulation : The compound has been shown to influence the activity of key enzymes involved in inflammatory pathways, indicating potential applications in treating inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
